trans-2-Cyanocyclopropane-1-carboxylic acid

説明

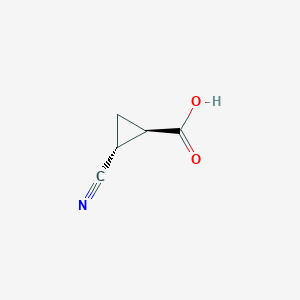

trans-2-Cyanocyclopropane-1-carboxylic acid (CAS 39891-82-2) is a cyclopropane derivative featuring a cyano (-CN) group at the trans-2 position and a carboxylic acid (-COOH) group at the 1-position of the strained cyclopropane ring. Its molecular formula is C₅H₅NO₂, with a molar mass of 123.10 g/mol and a purity of ≥95% . The compound’s structural rigidity and electron-withdrawing cyano group make it a valuable intermediate in organic synthesis, particularly in medicinal chemistry and materials science.

特性

IUPAC Name |

(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCBCXRMDAOFOT-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246400 | |

| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39891-82-2 | |

| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-Cyanocyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-cyanocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of Ethyl Cyanoacetate with Dibromoethane

This method is well-documented in patent CN1073985C and involves a multi-step process:

Step 1: Cyclopropanation

- React ethyl cyanoacetate with 1,2-dibromoethane using potassium carbonate as the base.

- Polyethylene glycol 800 (PEG800) acts as a phase transfer catalyst.

- Ethyl acetate is used as the solvent.

- Reaction temperature: 70–90°C.

- Stirring under atmospheric pressure for 2–4 hours.

- Molar ratios typically ethyl cyanoacetate : dibromoethane : potassium carbonate : PEG800 : ethyl acetate = 1 : 1.2–1.4 : 2–2.4 : 0.01–0.03 : 5–15.

Step 2: Hydrolysis and Oxidation

- The cyclopropane intermediate (ethyl 1-cyanocyclopropane-1-carboxylate) undergoes hydrolysis in the presence of 30% hydrogen peroxide catalyst.

- Sodium hydroxide (10% aqueous) is used as the alkali.

- The solvent is 95% ethanol.

- Reaction occurs at room temperature and pressure for 4–6 hours.

Step 3: One-Pot Bromination and Further Hydrolysis

- The reaction mixture is cooled to -5 to 20°C.

- Bromine and sodium hydroxide solution are added alternately.

- After bromination, the mixture is heated to 38–45°C for 5–6 hours.

- Acidification with concentrated hydrochloric acid to pH 1–2 yields the target acid.

- Purification yields white needle crystals of this compound with overall yields of 55–60%.

Summary Table of Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Cyclopropanation | Ethyl cyanoacetate, dibromoethane, K2CO3, PEG800, ethyl acetate | 70–90 | 2–4 | Intermediate isolated |

| Hydrolysis & Oxidation | H2O2 (30%), NaOH (10%), ethanol (95%) | 25 (room temp) | 4–6 | Intermediate mixture |

| Bromination & Hydrolysis | Br2, NaOH (10%), HCl (37%) | -5 to 45 | 5–6 | 55–60 (final product) |

Alkylation of Nitroacetate Esters with 1,2-Dihaloethane

Described in patent CN103864635A, this alternative method synthesizes the amino acid precursor, which can be converted to the cyanocyclopropane acid:

Step 1: Alkylation (Cyclization)

- Nitroacetic acid esters (ethyl or methyl nitroacetate) react with 1,2-dihaloethane (glycol dibromide or 1,2-ethylene dichloride).

- Catalyst: salt of wormwood or sodium carbonate.

- Solvent: methylene dichloride.

- Temperature: reflux at 80–120°C.

Step 2: Reduction

- Nitro group is reduced using stannous chloride in methanol or ethanol.

- Temperature: 15–20°C.

Step 3: Hydrolysis

- Hydrolysis of the ester to the carboxylic acid using sodium hydroxide or potassium hydroxide.

- Solvent: methanol or ethanol.

- Temperature: reflux at 70–90°C.

Step 4: Purification

- Crystallization from 95% ethanol by cooling and stirring.

This method emphasizes a simpler route with fewer hazardous reagents and milder conditions.

Research Findings and Analytical Data

A recent study published in the Journal of Organic Chemistry (2024) on stereoisomers of cyclopropane carboxylic acids highlights:

- The importance of controlling reaction temperature during hydrolysis to prevent epimerization of the trans isomer.

- Complete conversion to carboxylic acids is achieved by heating in hydrochloric acid below 80°C.

- Removal of residual hydrogen bromide is critical before hydrogenolysis to avoid side reactions.

- The trans isomer can be obtained with high stereochemical purity and good yields (~55%).

| Parameter | Observation |

|---|---|

| Hydrolysis temperature | <80°C to avoid epimerization |

| Purification technique | Crystallization from ethanol |

| Yield of trans isomer | Approximately 55% |

| Stereochemical integrity | Maintained under controlled conditions |

Comparative Analysis of Methods

| Aspect | Ethyl Cyanoacetate Route (Patent CN1073985C) | Nitroacetate Route (Patent CN103864635A) | Research Study (J. Org. Chem. 2024) |

|---|---|---|---|

| Starting materials | Ethyl cyanoacetate, dibromoethane | Nitroacetic acid esters, 1,2-dihaloethane | Similar cyclopropane precursors |

| Catalysts | Potassium carbonate, PEG800 | Sodium carbonate or salt of wormwood | Not specified |

| Solvents | Ethyl acetate, ethanol | Methylene dichloride, methanol/ethanol | Acidic aqueous media |

| Reaction conditions | 70–90°C, atmospheric pressure | Reflux 80–120°C | Hydrolysis below 80°C |

| Yield | 55–60% | Not explicitly stated, but efficient | ~55% for trans isomer |

| Purification | Crystallization | Cooling crystallization from ethanol | Crystallization |

| Advantages | Well-defined multi-step process | Simpler, fewer hazardous reagents | High stereochemical purity |

化学反応の分析

Types of Reactions: trans-2-Cyanocyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions: Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The conditions for these reactions vary depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted cyclopropane compounds.

科学的研究の応用

Plant Growth Regulation

Ethylene Biosynthesis Precursor

trans-2-Cyanocyclopropane-1-carboxylic acid is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), which is a key precursor in the biosynthesis of ethylene, a critical plant hormone. Ethylene regulates numerous physiological processes including seed germination, fruit ripening, and leaf senescence. The application of trans-2-CC can influence these processes by modulating ethylene production.

Research Findings

Recent studies have indicated that exogenous application of ACC or its analogs can mimic ethylene's effects in various plant species. For instance, the application of trans-2-CC has been shown to enhance fruit ripening and improve stress responses in plants by increasing ethylene levels . This suggests that trans-2-CC could be utilized as an effective agent to regulate growth and development in agricultural settings.

Agricultural Practices

Enhancing Crop Yield

In agriculture, the application of compounds that influence ethylene synthesis is crucial for improving crop yield and quality. This compound can be used to manipulate ethylene levels during critical growth phases, such as flowering and fruit development. This can lead to synchronized ripening and improved marketability of fruits .

Field Trials

Field trials assessing the impact of trans-2-CC on crop performance are essential for understanding its practical applications. Initial findings suggest that crops treated with this compound exhibit enhanced growth rates and improved resistance to environmental stresses, such as drought and salinity . These results highlight the potential for integrating trans-2-CC into sustainable agricultural practices.

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Plant Growth Regulation | Modulates ethylene production; enhances seed germination and fruit ripening |

| Therapeutic Potential | Potential candidate for drug development; possible anti-inflammatory effects |

| Agricultural Practices | Improves crop yield; enhances stress resistance; promotes synchronized ripening |

作用機序

The mechanism of action of trans-2-Cyanocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For example, in plant biology, similar compounds like 1-Aminocyclopropane-1-carboxylic acid are known to play a role in ethylene biosynthesis .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares trans-2-cyanocyclopropane-1-carboxylic acid with analogous trans-cyclopropane carboxylic acids, highlighting key structural and physicochemical differences:

Key Observations :

- Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to phenyl (pKa ~4-5) or alkyl-substituted analogs .

- Polarity and Solubility : The -CN group enhances water solubility relative to hydrophobic substituents like phenyl or biphenyl.

- Steric Considerations : Bulky substituents (e.g., biphenyl in CAS 2227911-76-2) introduce steric hindrance, affecting binding affinity in biological targets .

生物活性

Trans-2-Cyanocyclopropane-1-carboxylic acid (trans-2-CC) is a cyclopropane derivative that has garnered attention in various fields of biological research, particularly in plant physiology and biochemistry. Its structural uniqueness and potential biological activities make it a compound of interest for understanding ethylene biosynthesis and its regulatory mechanisms in plants.

Chemical Structure and Properties

This compound is characterized by its three-membered cyclopropane ring, which is substituted with a cyano group and a carboxylic acid. This structure allows it to interact with various biological pathways, particularly those involving ethylene, a crucial plant hormone.

Ethylene Biosynthesis Inhibition

Trans-2-CC has been identified as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid synthase (ACS), which plays a pivotal role in the biosynthesis of ethylene from S-adenosylmethionine (SAM). The inhibition of ACS can lead to reduced ethylene production, impacting various physiological processes in plants, including fruit ripening and stress responses .

Case Studies and Experimental Findings

- Inhibition of Ethylene Production : Studies have shown that trans-2-CC effectively reduces ethylene production in various plant tissues. For example, when applied to tomato fruit, trans-2-CC resulted in delayed ripening and reduced ethylene emission compared to control groups .

- Impact on Plant Growth : In experiments involving Arabidopsis thaliana, trans-2-CC application led to altered growth patterns, indicating its role in modulating plant development through ethylene signaling pathways .

- Stress Response Modulation : Research indicates that trans-2-CC may enhance drought tolerance in certain plant mutants by regulating stomatal density and function, thereby affecting transpiration rates .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of ACS activity. This inhibition disrupts the conversion of SAM to ACC, the precursor to ethylene, thereby reducing overall ethylene levels in plant tissues. This effect can be observed through various physiological changes:

- Altered Gene Expression : The reduction in ethylene leads to changes in the expression of genes associated with stress responses and developmental processes. For instance, genes involved in fruit ripening are downregulated when trans-2-CC is present .

- Physiological Changes : The compound's effect on stomatal behavior suggests a complex interaction with other hormonal pathways that regulate water use efficiency under drought conditions .

Data Table: Effects of this compound on Ethylene Production

| Experiment Type | Plant Species | Treatment Concentration | Ethylene Production (µL/kg/h) | Observations |

|---|---|---|---|---|

| Ripening Delay | Tomato | 100 µM | 5 | Significant delay in ripening |

| Stomatal Density | Arabidopsis thaliana | 50 µM | 10 | Increased drought tolerance |

| Growth Analysis | Arabidopsis thaliana | 200 µM | 15 | Altered growth patterns |

Q & A

Q. Experimental Design :

Kinetic Studies : Monitor ring-opening rates via UV-Vis spectroscopy under varying nucleophile concentrations.

Thermodynamic Analysis : Use calorimetry to measure ΔH and ΔS of ring-opening reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。